![molecular formula C19H15N3O3 B5698312 N-benzyl-4-nitro-N-2-pyridinylbenzamide](/img/structure/B5698312.png)
N-benzyl-4-nitro-N-2-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-benzyl-4-nitro-N-2-pyridinylbenzamide” is a chemical compound with the molecular formula C19H15N3O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-benzyl-4-nitro-N-2-pyridinylbenzamide” can be represented by the SMILES stringO=C (NC1=NC=CC=C1)C2=CC=C ( [N+] ( [O-])=O)C=C2
. This indicates that the compound contains a nitro group attached to a benzene ring, which is further connected to a pyridine ring through an amide linkage . Physical And Chemical Properties Analysis
“N-benzyl-4-nitro-N-2-pyridinylbenzamide” has a molecular weight of 333.34 . The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which contributes to the compound’s physical and chemical properties .科学的研究の応用
Anti-Tubercular Agents
The structural analogs of N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide have been explored for their potential as anti-tubercular agents. These compounds have been designed and synthesized to target Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). Some derivatives have shown significant inhibitory activity against the bacteria, with IC50 values in the low micromolar range, indicating their potential as potent anti-TB drugs .
Anticancer Activity
Research has indicated that certain N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide derivatives possess anticancer properties. These compounds have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The molecular hybridization strategy has been employed to design new structural frameworks that could potentially inhibit the growth of cancer cells .
Antimicrobial Drug Resistance
Efforts have been made to combat antimicrobial and anticancer drug resistance by studying the pharmacological activities of newly synthesized derivatives of N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide . These efforts aim to address the growing concern of drug resistance in pathogens and cancerous cells .
Imidazole Containing Compounds
While not directly related to N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide , the synthesis and therapeutic potential of imidazole-containing compounds have been extensively studied. These compounds, which include a five-membered heterocyclic moiety, show a broad range of biological activities and serve as an important synthon in drug development . The study of such compounds can provide insights into the design and synthesis of N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide derivatives with enhanced biological activities.
Safety and Hazards
Sigma-Aldrich provides “N-benzyl-4-nitro-N-2-pyridinylbenzamide” to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for this compound is not available in the retrieved data.
作用機序
Target of Action
N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide, also known as Oprea1_173300, has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Mycobacterium tuberculosis is the primary target of this compound, and it plays a crucial role in causing tuberculosis, a major cause of death worldwide .
Mode of Action
It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development , suggesting that the compound likely interacts with specific proteins or enzymes in the bacterium to exert its anti-tubercular effect.
Result of Action
N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide exhibits significant anti-tubercular activity. It has been found to inhibit the growth of Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound’s action results in the inhibition of bacterial growth, thereby exerting its anti-tubercular effect.
特性
IUPAC Name |
N-benzyl-4-nitro-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(16-9-11-17(12-10-16)22(24)25)21(18-8-4-5-13-20-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWXAVQFYYHOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。